

BDP TR Carboxylic Acid: Application Notes for Advanced Cellular Imaging

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Compound of Interest

Compound Name: BDP TR carboxylic acid

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Introduction

BDP TR Carboxylic Acid is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family, renowned for their exceptional photophysical properties.[1] The "TR" designation indicates its spectral characteristics are similar to Texas Red, emitting a bright red fluorescence.[2] This dye is functionalized with a carboxylic acid group, which can be used in its non-conjugated form or, more commonly, activated to label biomolecules for advanced imaging applications.[3][4] BDP TR dyes are characterized by high fluorescence quantum yields, photostability, and sharp emission spectra, making them ideal for fluorescence microscopy.[1][3] Their fluorescence is also relatively insensitive to environmental factors like pH and solvent polarity.[2]

This document provides detailed protocols for the use of **BDP TR Carboxylic Acid** in fixed tissue and cell staining, focusing on its conjugation to antibodies for targeted immunofluorescence applications.

Core Principles

While **BDP TR Carboxylic Acid** can be used in its non-activated form, its primary utility in targeted staining comes from the ability to covalently link it to biomolecules.[3][4] The carboxylic acid group itself is not reactive towards cellular components. However, it can be activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

This two-step process first activates the carboxylic acid on the BDP TR dye to form a semi-stable NHS ester. This activated dye can then efficiently react with primary amines (e.g., on lysine residues of an antibody) to form a stable amide bond, effectively labeling the antibody with the BDP TR fluorophore.[5][7] This "in-house" conjugation allows researchers to label specific primary antibodies of their choice for subsequent immunofluorescence staining.

Quantitative Data

The photophysical properties of BDP TR make it an excellent choice for fluorescence-based assays. Below is a summary of its key quantitative characteristics.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~589 nm	[4]
Emission Maximum (λ_{em})	~616 nm	[4]
Molar Extinction Coefficient	69,000 M ⁻¹ cm ⁻¹	[4]
Fluorescence Quantum Yield	0.9	[4]
Reactive Group	Carboxylic Acid	[3]
Solubility	Good in DMF and DMSO	[4]

Experimental Protocols

Protocol 1: Conjugation of BDP TR Carboxylic Acid to an Antibody using EDC/Sulfo-NHS Chemistry

This protocol describes the covalent attachment of **BDP TR Carboxylic Acid** to a primary antibody.

Materials:

- **BDP TR Carboxylic Acid**

- Primary antibody (in an amine-free buffer like PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[6]
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[6]
- Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[7]
- Anhydrous Dimethylsulfoxide (DMSO)
- Spin desalting columns for antibody purification
- Microcentrifuge tubes

Procedure:

- Prepare **BDP TR Carboxylic Acid** Stock Solution: Dissolve **BDP TR Carboxylic Acid** in anhydrous DMSO to a concentration of 1-10 mg/mL.
- Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris or other amine-containing buffers, it must be exchanged into PBS.
- Activation of **BDP TR Carboxylic Acid**:
 - In a microcentrifuge tube, add the desired amount of **BDP TR Carboxylic Acid** from the stock solution to the Activation Buffer.
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
 - Add EDC and Sulfo-NHS to the **BDP TR Carboxylic Acid** solution. A molar excess of EDC and Sulfo-NHS over the dye is recommended.[8]

- Incubate for 15-30 minutes at room temperature with gentle mixing to form the Sulfo-NHS ester of BDP TR.[\[6\]](#)
- Conjugation to Antibody:
 - Add the activated BDP TR dye solution to the antibody solution in the Coupling Buffer. A molar excess of the dye to the antibody is typically used to achieve optimal labeling.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
- Quenching the Reaction: Add the Quenching Solution to stop the reaction and block any unreacted dye.
- Purification of the Labeled Antibody: Separate the labeled antibody from the unreacted dye and byproducts using a spin desalting column equilibrated with PBS. The labeled antibody will be in the eluate.
- Storage: Store the purified BDP TR-labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Protocol 2: Immunofluorescence Staining of Fixed Cells with BDP TR-Labeled Antibody

This protocol outlines the use of the newly conjugated BDP TR-labeled antibody for staining fixed cells.

Materials:

- Cells cultured on sterile coverslips
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- BDP TR-labeled antibody (from Protocol 1)

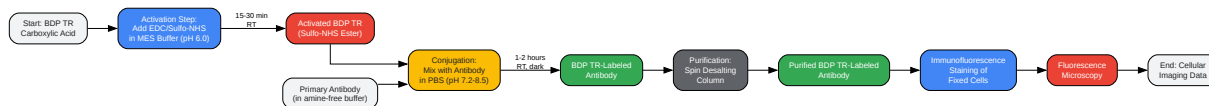
- Nuclear counterstain (e.g., DAPI)
- Anti-fade mounting medium
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Fixation:
 - Wash cells grown on coverslips twice with PBS.
 - Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[\[2\]](#)
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.[\[2\]](#)
- Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.[\[2\]](#)
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.[\[2\]](#)
- Primary Antibody Staining:
 - Dilute the BDP TR-labeled antibody to its optimal working concentration in Blocking Buffer.
 - Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[\[2\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.[\[2\]](#)
- Counterstaining (Optional): Incubate cells with a DAPI solution for 5 minutes to stain the nuclei.[\[2\]](#)
- Mounting: Wash once with PBS and then mount the coverslips onto glass slides using an anti-fade mounting medium.[\[2\]](#)

- Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for BDP TR (Excitation: ~589 nm, Emission: ~616 nm) and DAPI.[2][4]

Visualizations



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Caption: Workflow for Antibody Conjugation and Immunofluorescence.

This diagram illustrates the process of activating **BDP TR Carboxylic Acid**, conjugating it to a primary antibody, and subsequently using the labeled antibody for staining and imaging of fixed cells.

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